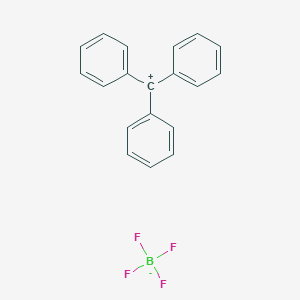
Triphenylcarbenium tetrafluoroborate
Overview
Description
Triphenylcarbenium tetrafluoroborate, also known as trityl fluoroborate, is a widely used reagent in organic chemistry. It is a yellow solid with a melting point of 200°C (decomposes) and is soluble in most organic solvents such as dichloromethane and tetrahydrofuran. This compound is known for its applications in various organic reactions, including dehydrogenation, deprotection of ketone acetals, oxidation of silyl enol ethers, and as a Lewis acid catalyst .
Mechanism of Action
Target of Action
Triphenylcarbenium tetrafluoroborate is primarily targeted towards organic reactions . It is used in the laboratory for the synthesis of substances . The compound’s primary targets are alcohols and their O-substituted derivatives, as well as TMS ethers .
Mode of Action
This compound interacts with its targets through a process known as abstraction of the-H atom . This interaction results in the oxidation of alcohols and their O-substituted derivatives to ketones . Similarly, TMS ethers are also oxidized to ketones .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It is involved in the synthesis of substituted dihydroazulene photo switches, carbene-based Lewis pairs for hydrogen activation, 1,3-Dipolar cycloaddition reactions for preparation of α-amino-β-hydroxy esters, oxidation of allenic compounds, Mukaiyama aldol addition reactions, and ionic hydrogenation .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in methanol . This solubility profile may impact its bioavailability.
Result of Action
The result of this compound’s action is the oxidation of alcohols and their O-substituted derivatives to ketones . This oxidation also applies to TMS ethers . Additionally, the compound serves as a reactant in various synthesis processes .
Action Environment
This compound is sensitive to environmental factors. It reacts violently with water , indicating that its action, efficacy, and stability can be significantly influenced by the presence of water. It is also sensitive to moisture and should be stored away from bases, heat, and oxidizing agents .
Biochemical Analysis
Biochemical Properties
Triphenylcarbenium tetrafluoroborate is known to interact with various biomolecules in its role as a catalyst and reagent. It is involved in the abstraction of the alpha-H atom of alcohols and their O-substituted derivatives, resulting in oxidation to the ketones . It also plays a role in the oxidation of trimethylsilyl (TMS) ethers to ketones, secondary alcohols to ketones, and secondary diols to alpha-hydroxy ketones .
Molecular Mechanism
The molecular mechanism of this compound involves the transfer of a positively charged carbon species, which can undergo nucleophilic attack by other organic molecules, leading to the formation of desired products .
Temporal Effects in Laboratory Settings
This compound is known to react violently with water . It is also known to be moisture sensitive and should be stored away from bases, water/moisture, heat, and oxidizing agents
Transport and Distribution
It is known to be soluble in most organic solvents, such as dichloromethane and tetrahydrofuran .
Preparation Methods
Several methods have been developed for the preparation of triphenylcarbenium tetrafluoroborate. One of the earliest methods, described in the 1940s, involves the reaction of triphenylcarbinol with 48% fluoroboric acid, with water being removed from the reaction mixture by adding acetic anhydride . In 1972, Olah et al. introduced a more convenient and economical route using trityl chloride and anhydrous tetrafluoroboric acid dimethyl etherate in dry benzene . These methods have been optimized for multi-gram preparations, making them suitable for both laboratory and industrial-scale production.
Chemical Reactions Analysis
Triphenylcarbenium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: It is used in the oxidation of silyl enol ethers to form α,β-unsaturated ketones.
Deprotection: It deprotects ketone acetals to ketones and alkyl ethers to alcohols.
Hydride Abstraction: It is involved in the formation of cationic organometallic complexes through hydride abstraction.
Polymerization Catalyst: It acts as a catalyst in polymerization reactions.
Common reagents used in these reactions include silyl enol ethers, ketone acetals, and alkyl ethers. The major products formed from these reactions are α,β-unsaturated ketones, ketones, and alcohols.
Scientific Research Applications
Triphenylcarbenium tetrafluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Triphenylcarbenium tetrafluoroborate is unique compared to other similar compounds due to its strong Lewis acid properties and its ability to act as a hydride abstractor. Similar compounds include:
Triphenylmethyl chloride: Used as a protecting group for alcohols and amines.
Triphenylmethyl bromide: Used in the synthesis of various organic compounds.
Triphenylmethyl iodide: Used in the preparation of trityl-protected intermediates.
These compounds share similar structural features but differ in their reactivity and applications.
Properties
IUPAC Name |
diphenylmethylbenzene;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXBOEYKSVVPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883366 | |
| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; [Alfa Aesar MSDS] | |
| Record name | Triphenylcarbenium tetrafluoroborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21793 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
341-02-6 | |
| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000341026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trityl tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


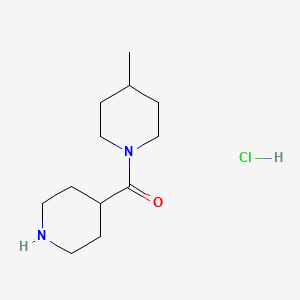
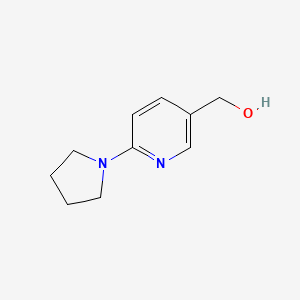

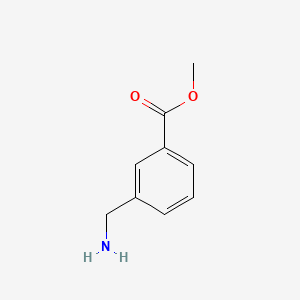

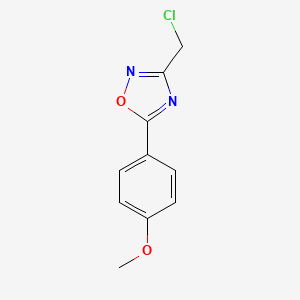


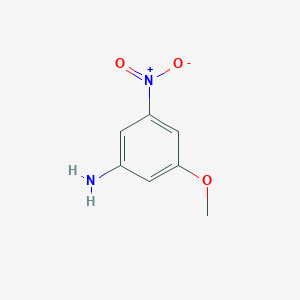
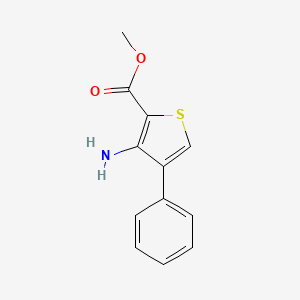
![1-[2-(Methylthio)phenyl]-2-thiourea](/img/structure/B1585974.png)
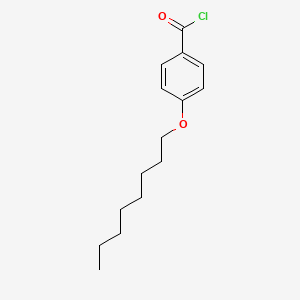
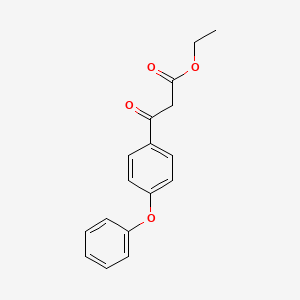
![Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1585977.png)
